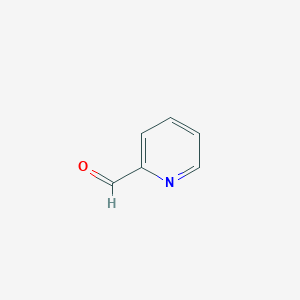
2-Pyridinecarboxaldehyde
Cat. No. B072084
Key on ui cas rn:
1121-60-4
M. Wt: 107.11 g/mol
InChI Key: CSDSSGBPEUDDEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07399776B2
Procedure details


A mixture of bis(2-tert-butoxycarbonylaminoethyl)amine (0.01 mol), 4-cyanobenzyl-bromide (0.01 mol), K2CO3 (0.05 mol), and CH3CN (70 mL) was heated at 60° C. for 10 hours. The resultant bis(2-tert-butoxycarbonylaminoethyl)amino-4-methylphenylcyanide was deprotected using HCl/ether, condensed with 2-acetyl pyridine (0.01 mol) in MeOH, and then reduced by NaBH4. After sequential treatments with pyridine-2-carboxaldehyde, NaBH4, and HCl, compound 110 was obtained in 75% overall yield.





Name
bis(2-tert-butoxycarbonylaminoethyl)amino-4-methylphenylcyanide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Name
HCl ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four




Name
Identifiers


|
REACTION_CXSMILES
|
C(OC(NCCNCCNC(OC(C)(C)C)=O)=O)(C)(C)C.C(C1C=CC(CBr)=CC=1)#N.C([O-])([O-])=O.[K+].[K+].C(OC(NCCN(C1C=C(C)C=CC=1C#N)CCNC(OC(C)(C)C)=O)=O)(C)(C)C.[ClH:68].CCOCC.[C:74]([C:77]1[CH:82]=[CH:81][CH:80]=[CH:79][N:78]=1)(=[O:76])C.[BH4-:83].[Na+:84]>CO.CC#N>[N:78]1[CH:79]=[CH:80][CH:81]=[CH:82][C:77]=1[CH:74]=[O:76].[BH4-:83].[Na+:84].[ClH:68] |f:2.3.4,6.7,9.10,14.15|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[BH4-].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
0.01 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(=O)NCCNCCNC(=O)OC(C)(C)C
|
|
Name
|
|
|
Quantity
|
0.01 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)C1=CC=C(CBr)C=C1
|
|
Name
|
|
|
Quantity
|
0.05 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
|
Name
|
|
|
Quantity
|
70 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC#N
|
Step Three
|
Name
|
bis(2-tert-butoxycarbonylaminoethyl)amino-4-methylphenylcyanide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(=O)NCCN(CCNC(=O)OC(C)(C)C)C1=C(C=CC(=C1)C)C#N
|
Step Four
|
Name
|
HCl ether
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl.CCOCC
|
|
Name
|
|
|
Quantity
|
0.01 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)C1=NC=CC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1=C(C=CC=C1)C=O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[BH4-].[Na+]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US07399776B2
Procedure details


A mixture of bis(2-tert-butoxycarbonylaminoethyl)amine (0.01 mol), 4-cyanobenzyl-bromide (0.01 mol), K2CO3 (0.05 mol), and CH3CN (70 mL) was heated at 60° C. for 10 hours. The resultant bis(2-tert-butoxycarbonylaminoethyl)amino-4-methylphenylcyanide was deprotected using HCl/ether, condensed with 2-acetyl pyridine (0.01 mol) in MeOH, and then reduced by NaBH4. After sequential treatments with pyridine-2-carboxaldehyde, NaBH4, and HCl, compound 110 was obtained in 75% overall yield.





Name
bis(2-tert-butoxycarbonylaminoethyl)amino-4-methylphenylcyanide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Name
HCl ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four




Name
Identifiers


|
REACTION_CXSMILES
|
C(OC(NCCNCCNC(OC(C)(C)C)=O)=O)(C)(C)C.C(C1C=CC(CBr)=CC=1)#N.C([O-])([O-])=O.[K+].[K+].C(OC(NCCN(C1C=C(C)C=CC=1C#N)CCNC(OC(C)(C)C)=O)=O)(C)(C)C.[ClH:68].CCOCC.[C:74]([C:77]1[CH:82]=[CH:81][CH:80]=[CH:79][N:78]=1)(=[O:76])C.[BH4-:83].[Na+:84]>CO.CC#N>[N:78]1[CH:79]=[CH:80][CH:81]=[CH:82][C:77]=1[CH:74]=[O:76].[BH4-:83].[Na+:84].[ClH:68] |f:2.3.4,6.7,9.10,14.15|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[BH4-].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
0.01 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(=O)NCCNCCNC(=O)OC(C)(C)C
|
|
Name
|
|
|
Quantity
|
0.01 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)C1=CC=C(CBr)C=C1
|
|
Name
|
|
|
Quantity
|
0.05 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
|
Name
|
|
|
Quantity
|
70 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC#N
|
Step Three
|
Name
|
bis(2-tert-butoxycarbonylaminoethyl)amino-4-methylphenylcyanide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(=O)NCCN(CCNC(=O)OC(C)(C)C)C1=C(C=CC(=C1)C)C#N
|
Step Four
|
Name
|
HCl ether
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl.CCOCC
|
|
Name
|
|
|
Quantity
|
0.01 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)C1=NC=CC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1=C(C=CC=C1)C=O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[BH4-].[Na+]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
